molecular formula C7H8F5NO3 B2907802 7,7-Difluoro-2-oxa-5-azabicyclo[4.1.0]heptane, trifluoroacetic acid CAS No. 1955523-08-6

7,7-Difluoro-2-oxa-5-azabicyclo[4.1.0]heptane, trifluoroacetic acid

Cat. No.: B2907802
CAS No.: 1955523-08-6
M. Wt: 249.137
InChI Key: UQHJTBLXOSLJSM-UHFFFAOYSA-N
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Description

7,7-Difluoro-2-oxa-5-azabicyclo[4.1.0]heptane, trifluoroacetic acid: is a complex organic compound known for its unique bicyclic structure. This compound features a combination of fluorine atoms and a trifluoroacetic acid moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Difluoro-2-oxa-5-azabicyclo[4.1.0]heptane, trifluoroacetic acid typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the bicyclic core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of fluorine atoms: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

    Addition of trifluoroacetic acid:

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.

Biology: In biological research, it serves as a probe to study enzyme mechanisms and interactions due to its unique structural features.

Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 7,7-Difluoro-2-oxa-5-azabicyclo[4.1.0]heptane, trifluoroacetic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorine atoms and the bicyclic structure contribute to its binding affinity and specificity, influencing various biochemical pathways.

Comparison with Similar Compounds

  • 2-Oxa-5-azabicyclo[2.2.1]heptane
  • 7-Azabicyclo[4.1.0]heptane

Comparison: Compared to these similar compounds, 7,7-Difluoro-2-oxa-5-azabicyclo[410]heptane, trifluoroacetic acid is unique due to the presence of fluorine atoms and the trifluoroacetic acid group

Properties

IUPAC Name

7,7-difluoro-2-oxa-5-azabicyclo[4.1.0]heptane;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F2NO.C2HF3O2/c6-5(7)3-4(5)9-2-1-8-3;3-2(4,5)1(6)7/h3-4,8H,1-2H2;(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQHJTBLXOSLJSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2C(C2(F)F)N1.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F5NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955523-08-6
Record name 7,7-difluoro-2-oxa-5-azabicyclo[4.1.0]heptane trifluoroacetate
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